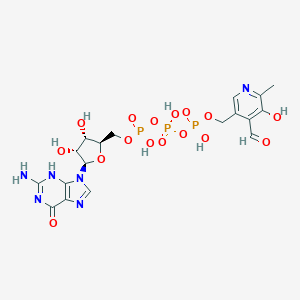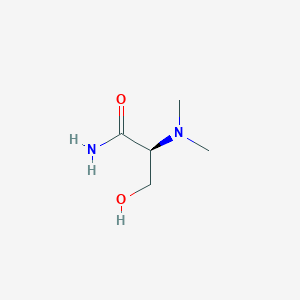
1,4,7-Trithiecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Trithiecane is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This cyclic trisulfide compound has a unique chemical structure that makes it an attractive candidate for various fields of study, including biochemistry, pharmacology, and materials science. In
Mécanisme D'action
The mechanism of action of 1,4,7-trithiecane is not fully understood, but it is believed to involve the formation of disulfide bonds with cysteine residues in proteins. This can lead to the inhibition of enzyme activity and the disruption of protein-protein interactions. Additionally, it has been suggested that 1,4,7-trithiecane may interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects
Studies have shown that 1,4,7-trithiecane can have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In vivo, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and to improve cognitive function in aged rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4,7-trithiecane in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, and it has a long shelf life. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1,4,7-trithiecane. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its use as a modifier for the properties of metal nanoparticles, which could have applications in catalysis and sensing. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in other fields of study.
Conclusion
In conclusion, 1,4,7-trithiecane is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method is well-established, and its low toxicity and high stability make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug development, materials science, and other areas of study.
Méthodes De Synthèse
The synthesis of 1,4,7-trithiecane can be achieved through a variety of methods, including the reaction of 1,4-dichlorobutane with sodium sulfide or the reaction of 1,4-dibromobutane with sodium hydrosulfide. However, the most commonly used method involves the reaction of 1,4-dibromobutane with hydrogen sulfide gas in the presence of a catalyst such as copper(I) iodide. This method yields a high purity and yield of 1,4,7-trithiecane.
Applications De Recherche Scientifique
1,4,7-Trithiecane has been studied for its potential applications in various fields of scientific research. In biochemistry, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics. In pharmacology, it has been investigated for its potential as a drug candidate due to its ability to cross the blood-brain barrier and its low toxicity. In materials science, it has been used as a precursor for the synthesis of sulfur-containing polymers and as a modifier for the properties of metal nanoparticles.
Propriétés
Numéro CAS |
111381-84-1 |
|---|---|
Formule moléculaire |
C7H14S3 |
Poids moléculaire |
194.4 g/mol |
Nom IUPAC |
1,4,7-trithiecane |
InChI |
InChI=1S/C7H14S3/c1-2-8-4-6-10-7-5-9-3-1/h1-7H2 |
Clé InChI |
OSUBRKJCBHXEAK-UHFFFAOYSA-N |
SMILES |
C1CSCCSCCSC1 |
SMILES canonique |
C1CSCCSCCSC1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







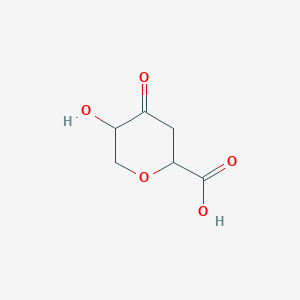


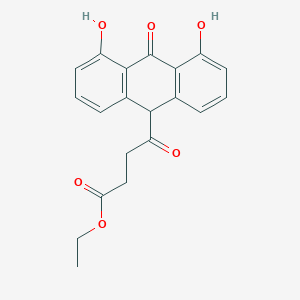
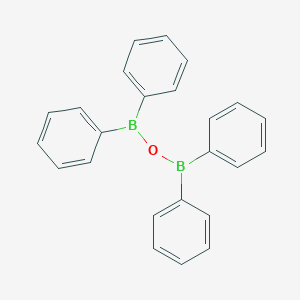
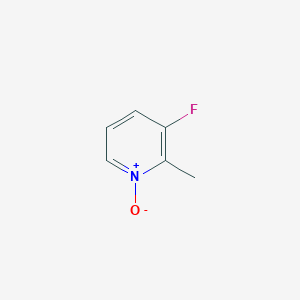
![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
